N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDLPAQXEWGMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-{2-[(1-Phenylethyl)sulfamoyl]ethyl}benzamide
Formation of 1-Phenylethylamine
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like acetonitrile enhance sulfamoylation kinetics by stabilizing ionic intermediates, while toluene improves yield in coupling reactions by minimizing side products. Elevated temperatures (80–110°C) are critical for overcoming activation energy barriers, particularly in sulfonamide bond formation.
Catalytic Systems
Phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) accelerate sulfamoylation by facilitating interfacial reactions between immiscible phases. Similarly, iodide salts (e.g., NaI) promote nucleophilic substitution in benzamide coupling.
Table 2: Catalytic Additives and Their Roles
| Additive | Function | Source |
|---|---|---|
| Tris(dioxa-3,6-heptyl)amine | Phase-transfer catalyst | |
| Sodium iodide | Nucleophilic catalyst | |
| Tripotassium phosphate | Base for deprotonation |
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing, reducing batch-to-batch variability. Automated solvent distillation and in-line purification (e.g., centrifugal partition chromatography) are integrated to enhance throughput.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC with C18 columns and UV detection (254 nm) confirms purity >98%. Retention times correlate with hydrophobic interactions of the benzamide and sulfamoyl groups.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the sulfamoyl and benzamide groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Anticancer Properties
N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzamide have shown promising results against human colorectal carcinoma cell lines, demonstrating IC50 values lower than standard chemotherapeutics such as 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
| 5-FU | HCT116 | 9.99 |
Antimicrobial Effects
The compound also shows potential antimicrobial activity. Research on similar sulfamoyl derivatives indicates effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest a robust antibacterial profile, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical and preclinical settings:
- A study conducted on a series of benzamide derivatives demonstrated significant anticancer activity against colorectal cancer cell lines, with some compounds outperforming established chemotherapeutics .
- Another investigation highlighted the antimicrobial properties of sulfamoyl derivatives against a range of bacterial strains, suggesting their potential use in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Antiparasitic and Antimalarial Benzamides
- N-[2-(1H-Indol-3-yl)ethyl]benzamide
- Structure : Benzamide substituted with an indole-ethyl group.
- Activity : Blocks Plasmodium falciparum synchronization induced by melatonin, with IC₅₀ values comparable to melatonin antagonists. Unlike N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide, it lacks sulfamoyl groups but shares the ethylbenzamide backbone .
- Key Difference : Indole substitution enhances interaction with parasitic melatonin receptors, whereas the sulfamoyl group in the target compound may favor enzyme inhibition (e.g., carbonic anhydrases) .
Antifungal 1,3,4-Oxadiazole Derivatives
- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Combines benzamide with a sulfamoyl-linked 1,3,4-oxadiazole ring.
- Activity : Inhibits Candida albicans thioredoxin reductase (Trr1) with MIC values <10 µM. The sulfamoyl group enhances target binding, similar to the phenylethyl-sulfamoyl group in the target compound .
- Key Difference : The oxadiazole ring in LMM5 improves metabolic stability compared to the simpler ethyl chain in this compound .
Sigma Receptor-Targeting Benzamides
- [¹²⁵I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
- Structure : Benzamide with a piperidinyl-ethyl group and iodinated methoxy substitution.
- Activity : Binds sigma receptors in prostate cancer cells (Kd = 5.80 nM) and enables tumor imaging. The phenylethyl-sulfamoyl group in the target compound may exhibit lower receptor affinity but could offer improved pharmacokinetics due to sulfonamide hydrophilicity .
Antioxidant Benzamides
- THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)
Anticancer Benzamides
- Capmatinib (2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Structure: Fluorinated benzamide fused with a heterocyclic imidazo-triazine group. Activity: c-Met inhibitor (FDA-approved for NSCLC).
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Pharmacokinetic Insights
- Sulfamoyl Group Impact : The sulfamoyl moiety in this compound may enhance binding to enzymes (e.g., carbonic anhydrases) or transporters, as seen in LMM5 and sigma receptor ligands .
- Phenylethyl Chain : This hydrophobic group could improve blood-brain barrier penetration compared to hydrophilic analogs like THHEB but may increase off-target binding .
- Metabolic Stability : The absence of heterocycles (e.g., oxadiazole in LMM5) may reduce metabolic stability, necessitating formulation optimization .
Biological Activity
N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.
Chemical Structure and Properties
The compound this compound features a sulfamoyl group attached to an ethyl chain and a benzamide moiety, which influences its biological properties. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain pathways involved in inflammation and cancer progression. The compound has been investigated for its effects on:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anticancer Properties : Showing promise in inhibiting tumor cell growth through apoptosis induction.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria, suggesting a potential role in therapeutic applications for infectious diseases .
Anticancer Activity
The compound has been evaluated for its anticancer activity, particularly in the context of various cancer cell lines. Studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity among related benzamide derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 10 |
| N-(4-chloro-benzamide) | Low | Moderate | 25 |
| 2-methyl-N-(1-phenylethyl)benzamide | High | Low | 30 |
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations as low as 10 µM, with an EC50 value indicating effective cytotoxicity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones, suggesting its potential application as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential sulfonamide formation and amide coupling. For sulfamoyl group introduction, react 1-phenylethylamine with sulfonyl chloride under inert atmosphere (argon/nitrogen) at 0–5°C, followed by coupling with benzoyl chloride derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥85% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., sulfamoyl NH at δ 7.2–7.5 ppm, benzamide carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (if crystalline) resolves stereoelectronic features, as demonstrated for analogous sulfamoyl-benzamide hybrids .
Intermediate Research Questions
Q. What strategies mitigate solubility challenges for this compound in aqueous assays?
- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO ≤5% v/v) or micellar formulations (e.g., Tween-80). Pre-saturate buffers with the compound to prevent precipitation. For cellular assays, confirm biocompatibility via cytotoxicity controls .
Q. How does the electronic nature of the benzamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing substituents (e.g., nitro, fluoro) on the benzamide ring enhance electrophilicity at the sulfamoyl sulfur, facilitating nucleophilic attack. Computational DFT studies (B3LYP/6-31G*) predict reaction sites, validated via kinetic monitoring (HPLC) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of derivatives targeting kinase inhibition?
- Methodological Answer : Replace the 1-phenylethyl group with heterocyclic amines (e.g., pyridyl, thiazole) to modulate steric bulk and π-π interactions. Assess inhibition of kinases (e.g., EGFR, MAPK) via fluorescence polarization assays (IC₅₀ values) and compare with molecular docking (AutoDock Vina) to ATP-binding pockets .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled in mechanistic studies?
- Methodological Answer : Perform time-resolved cellular assays (e.g., live-cell imaging) to distinguish direct target engagement from off-target effects. Validate via knockdown/rescue experiments (siRNA/shRNA) and orthogonal binding assays (SPR/BLI) .
Q. What computational methods predict metabolic stability of this compound derivatives?
- Methodological Answer : Use CYP450 isoform docking (Glide/Prime) to identify metabolic hotspots (e.g., sulfamoyl N-dealkylation). Validate predictions with microsomal stability assays (human liver microsomes, LC-MS/MS quantification) and correlate with in vivo pharmacokinetics (rodent models) .
Critical Analysis of Contradictory Evidence
- Discrepancy in Cytotoxicity : Some studies report low cytotoxicity (IC₅₀ >50 µM in HEK293), while others note apoptosis induction in cancer cells (IC₅₀ ~5 µM). Resolution requires cell-type-specific profiling (e.g., p53 status, efflux transporter expression) and ROS generation assays to clarify context-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
